Ethyl 2-hydroxypropanimidoate hydrochloride

Description

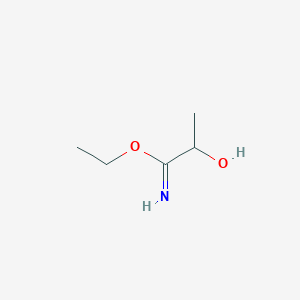

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxypropanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(6)4(2)7/h4,6-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXHWFLUIMPBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl lactimidate hydrochloride chemical structure and molecular weight

An In-depth Technical Guide to Ethyl Acetimidate Hydrochloride

A Note on Nomenclature: The topic specified is "Ethyl lactimidate hydrochloride." However, a comprehensive review of chemical literature and databases indicates that this term is likely a misnomer or a point of confusion with two distinct compounds: ethyl lactate (the ethyl ester of lactic acid) and ethyl acetimidate hydrochloride . Given the context of the request for a technical guide for researchers, which implies a focus on a reactive chemical intermediate, this guide will focus on ethyl acetimidate hydrochloride (CAS No. 2208-07-3) . This compound is a well-documented and widely used reagent in organic synthesis and bioconjugation, aligning with the interests of the target audience. The term "lactimidate" would imply a structure derived from lactic acid, for which a corresponding stable hydrochloride salt is not commonly described, whereas "acetimidate" correctly refers to the derivative of acetonitrile or acetic acid.

Introduction: The Versatile Role of Ethyl Acetimidate Hydrochloride in Modern Synthesis

Ethyl acetimidate hydrochloride is a highly reactive and versatile chemical intermediate that serves as a cornerstone reagent for chemists in pharmaceutical research, proteomics, and fine chemical synthesis.[1] As an imidate salt, often referred to as a Pinner salt, it provides a reliable gateway to a variety of crucial chemical transformations.[2] Its primary utility lies in its ability to introduce an acetimidoyl group, which can modify primary amines or act as a precursor for the synthesis of more complex molecules.[3][4] For drug development professionals and scientists, understanding the properties, synthesis, and reactivity of ethyl acetimidate hydrochloride is essential for leveraging its full potential in creating novel therapeutics, modifying biological molecules, and constructing complex chemical architectures.[1][5]

Chemical Structure and Physicochemical Properties

Ethyl acetimidate hydrochloride is the salt formed from the reaction of ethyl acetimidate with hydrogen chloride. The positive charge is delocalized across the nitrogen and carbon atoms, rendering the carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Chemical structure of Ethyl Acetimidate Hydrochloride.

The key physicochemical properties of ethyl acetimidate hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2208-07-3 | [1][6][7] |

| Molecular Formula | C₄H₁₀ClNO or C₄H₉NO·HCl | [1][6][8][9] |

| Molecular Weight | 123.58 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline solid/powder | [1][8] |

| Melting Point | 112-114 °C | [1][10] |

| Solubility | Soluble in water (50 mg/mL) | [10] |

| Purity | Typically ≥95-97% | [7][8][11] |

Synthesis and Reaction Mechanism

The most common and historically significant method for synthesizing imidate hydrochlorides is the Pinner reaction .[2][4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl).[12][13]

The Pinner Reaction: Core Principles

The mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the nitrile carbon toward nucleophilic attack by the alcohol (ethanol in this case).[14] The resulting intermediate undergoes proton transfer to yield the stable imidate hydrochloride salt, known as the Pinner salt.[2]

Key considerations for a successful Pinner reaction include:

-

Anhydrous Conditions: The reaction is highly sensitive to water, which would hydrolyze the product to an ester.

-

Temperature Control: The reaction is typically performed at low temperatures to prevent the thermodynamically unstable Pinner salt from rearranging into byproducts like amides or alkyl chlorides.[2][12]

Caption: Generalized workflow for the synthesis of Ethyl Acetimidate HCl via the Pinner reaction.

Reactivity and Subsequent Transformations

The synthetic power of ethyl acetimidate hydrochloride stems from its reactivity. The imidate salt is a versatile electrophile that can react with various nucleophiles:[3][4][15]

-

Reaction with Amines: This is one of its most important applications, leading to the formation of amidines . This reaction is widely used in proteomics to modify the primary amino groups of lysine residues in proteins.[16][17]

-

Hydrolysis: Reaction with water leads to the formation of an ester (ethyl acetate).[2]

-

Reaction with Excess Alcohol: Further reaction with an alcohol can produce an orthoester .[15]

-

Reaction with Hydrogen Sulfide: This yields a thionoester .[2]

Applications in Research and Drug Development

Ethyl acetimidate hydrochloride is not typically an active pharmaceutical ingredient itself but is a critical building block and reagent in the pharmaceutical and life sciences sectors.

Protein Chemistry and Proteomics

The primary application in this field is the chemical modification of proteins through amidination . The reagent selectively reacts with the ε-amino groups of lysine residues under mild basic conditions.[16]

Causality Behind the Choice:

-

Charge Preservation: The resulting acetimidoyl group retains a positive charge at physiological pH, similar to the original primary amine. This is crucial as it minimizes disruptions to the protein's tertiary structure and function, which are often dependent on electrostatic interactions.[16][17]

-

Blocking Tryptic Digestion: Trypsin, a common enzyme used in protein sequencing, cleaves peptide chains C-terminal to lysine and arginine residues. By modifying lysine, researchers can block tryptic cleavage at these sites, allowing for the generation of larger peptide fragments and aiding in sequence analysis.

-

Reversibility: The modification is reversible under specific conditions (e.g., using methylamine buffers), allowing for the original protein structure to be restored if needed for further analysis.[18]

A study on glutamine synthetase from Bacillus stearothermophilus showed that modifying 25-26 of the 27 ε-amino groups per subunit with ethyl acetimidate did not significantly alter the enzyme's Michaelis constant, but it did considerably increase its thermostability.[16][17]

Synthesis of Heterocyclic Compounds

Imidates are valuable precursors for synthesizing a wide range of nitrogen-containing heterocyclic compounds, such as pyrimidines, triazoles, and imidazoles.[3][4] These structural motifs are prevalent in many FDA-approved drugs, making ethyl acetimidate hydrochloride a useful starting material in medicinal chemistry campaigns. For example, it was used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride.[10]

Experimental Protocol: Amidination of a Model Protein

This protocol describes a general procedure for the modification of lysine residues in a model protein, such as bovine serum albumin (BSA), using ethyl acetimidate hydrochloride.

Self-Validating System: The success of the modification can be verified by comparing the tryptic digest maps of the native and modified protein via HPLC or mass spectrometry. A successful reaction will show the disappearance of peptides resulting from cleavage at lysine residues.

Materials:

-

Model Protein (e.g., Bovine Serum Albumin, BSA)

-

Ethyl Acetimidate Hydrochloride (reagent grade)

-

Triethanolamine buffer (0.2 M, pH 8.5)

-

Dialysis tubing or centrifugal ultrafiltration units

-

Phosphate-buffered saline (PBS)

-

UV-Vis Spectrophotometer

Protocol Steps:

-

Protein Preparation:

-

Dissolve the protein (e.g., BSA) in 0.2 M triethanolamine buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

-

Chill the solution on ice.

-

-

Reagent Preparation:

-

Immediately before use, weigh out the required amount of ethyl acetimidate hydrochloride. A 20- to 50-fold molar excess of reagent over the total number of available amino groups is typically used.

-

Dissolve the ethyl acetimidate hydrochloride in a small volume of the cold triethanolamine buffer.

-

-

Reaction:

-

While gently stirring the protein solution on ice, add the ethyl acetimidate solution in several small aliquots over a period of 30-60 minutes.

-

Monitor the pH of the reaction mixture and maintain it at 8.5 by adding small amounts of a dilute base (e.g., 1 M NaOH) if necessary. The reaction releases protons.

-

Allow the reaction to proceed on ice for 2-4 hours.

-

-

Quenching and Purification:

-

To stop the reaction, remove the unreacted reagent. This is best achieved by extensive dialysis against a suitable buffer (e.g., PBS) at 4°C for 24-48 hours with multiple buffer changes.

-

Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight cutoff to exchange the buffer and remove excess reagent.

-

-

Characterization:

-

Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).

-

Assess the extent of modification using a ninhydrin or TNBSA assay to quantify the remaining free primary amines.

-

Analyze the modified protein by SDS-PAGE to check for integrity and by mass spectrometry to confirm the mass shift corresponding to the acetimidoyl groups.

-

Safety and Handling

Ethyl acetimidate hydrochloride is a reactive and irritant compound that requires careful handling.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere. The compound is moisture-sensitive.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Ethyl acetimidate hydrochloride is a powerful and enabling reagent for researchers in chemistry and biology. Its ability to predictably and selectively modify primary amines while preserving molecular charge makes it an invaluable tool in protein chemistry for structural studies and stability enhancement. Furthermore, its role as a precursor in the synthesis of medicinally relevant heterocyclic compounds solidifies its importance in drug discovery and development. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements allows scientists to harness its full synthetic potential safely and effectively.

References

-

Inxight Drugs. (n.d.). Ethyl acetimidate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl acetimidate hydrochloride. Retrieved from [Link]

-

Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]

-

Sekiguchi, T., Oshiro, S., Goingo, E. M., & Nosoh, Y. (1979). Chemical Modification of ε-Amino Groups in Glutamine Synthetase from Bacillus stearothermophilus with Ethyl Acetimidate. The Journal of Biochemistry, 85(1), 75–78. Retrieved from [Link]

-

PubMed. (1979). Chemical modification of epsilon-amino groups in glutamine synthetase from Bacillus stearothermophilus with ethyl acetimidate. Retrieved from [Link]

-

Scilit. (n.d.). Chemical Modification of ε-Amino Groups in Glutamine Synthetase from Bacillus stearothermophilus with Ethyl Acetimidate. Retrieved from [Link]

-

Browne, D. T., & Kent, S. B. (1975). Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination. Biochemical and Biophysical Research Communications, 67(1), 126-132. Retrieved from [Link]

-

J-Stage. (1979). Chemical Modification of ε-Amino Groups in Glutamine Synthetase from Bacillus stearothermophilus with Ethyl Acetimidate. Retrieved from [Link]

-

Georganics. (n.d.). Imidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrochloride imidate synthesis based on the Pinner reaction. Retrieved from [Link]

-

J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]

-

Bentham Science. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl formimidate hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroethane. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. Imidates - Georganics [georganics.sk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl acetimidate hydrochloride | CAS 2208-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. アセトイミド酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ethyl acetimidate hydrochloride | CymitQuimica [cymitquimica.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Ethyl acetimidate hydrochloride | 2208-07-3 [chemicalbook.com]

- 11. 2208-07-3 Cas No. | Ethyl acetimidate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 12. jk-sci.com [jk-sci.com]

- 13. Pinner Reaction [organic-chemistry.org]

- 14. d-nb.info [d-nb.info]

- 15. synarchive.com [synarchive.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Chemical modification of epsilon-amino groups in glutamine synthetase from Bacillus stearothermophilus with ethyl acetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of Ethyl Lactimidate Hydrochloride

This guide details the solubility profile, physicochemical properties, and handling protocols for Ethyl Lactimidate Hydrochloride (Ethyl 2-hydroxypropanimidate HCl).[1]

Executive Summary

Ethyl Lactimidate Hydrochloride (CAS: 299397-11-8 for R-isomer; generic structure often synthesized in situ) is a specialized Pinner salt derivative used primarily as a synthetic intermediate for imidazoline compounds (e.g., Lofexidine) and, less commonly, for protein modification where a hydroxylated amidine linker is required.[1]

Unlike stable organic solids, this compound exhibits a transient solubility profile : it is soluble in polar solvents but is kinetically unstable due to rapid hydrolysis and alcoholysis.[1] Successful application requires a precise balance between solvation power and chemical inertness .[1] This guide provides the decision framework for solvent selection to maximize yield and minimize degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the dual nature of the molecule—part ionic salt, part reactive electrophile—is critical for predicting solvent behavior.

| Property | Description |

| Chemical Name | Ethyl 2-hydroxypropanimidate hydrochloride |

| Structure | CH₃-CH(OH)-C(=NH₂⁺)OEt[1] · Cl⁻ |

| Class | Pinner Salt (Alkyl Imidate Hydrochloride) |

| Molecular Weight | ~153.61 g/mol |

| Physical State | Hygroscopic white crystalline solid (when isolated) |

| Key Reactivity | Electrophilic at the imidate carbon; prone to nucleophilic attack by water (hydrolysis) or amines (amidination).[1] |

Mechanism of Solubility vs. Instability

The solubility of ethyl lactimidate hydrochloride is governed by two competing factors:

-

Ionic Lattice Energy: The ammonium-chloride ion pair requires high-dielectric solvents (Polar Protic/Aprotic) to dissociate and solvate.[1]

-

Hydrolytic Susceptibility: The very solvents that dissolve the salt (Water, Methanol) often act as nucleophiles, degrading the compound into ethyl lactate and ammonium chloride.[1]

Solubility Profile & Solvent Compatibility Matrix

The following matrix categorizes solvents based on Solvation Power (ability to dissolve) and Chemical Compatibility (inertness).[1]

Table 1: Organic Solvent Compatibility[1]

| Solvent Class | Specific Solvents | Solubility | Stability Risk | Recommendation |

| Polar Protic | Methanol, Ethanol | High | Moderate | Reaction Medium. Suitable for short-term use.[1] Risk of alcoholysis (exchange of alkoxy groups) if left for extended periods.[1] |

| Polar Aprotic | DMF, DMSO | High | Low (if anhydrous) | Preferred for Stock. Ideal for preparing concentrated stock solutions, provided the solvent is strictly anhydrous.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Low | Suspension Medium. Often used to suspend the salt for biphasic reactions or slow addition to amines.[1] |

| Ethers | Diethyl Ether, THF | Insoluble | Low | Anti-Solvent. Used to precipitate the salt from reaction mixtures (e.g., Pinner synthesis workup).[1] |

| Non-Polar | Hexane, Toluene | Insoluble | Low | Wash Solvent. Used to remove organic impurities without dissolving the salt.[1] |

| Aqueous | Water, PBS | High | Critical | Avoid Storage. Dissolves instantly but hydrolyzes rapidly (t₁/₂ < 20 min at pH > 7).[1] Use immediately. |

Mechanistic Visualization: Solvation & Degradation Pathways

The diagram below illustrates the fate of Ethyl Lactimidate HCl in different solvent environments.

Figure 1: Reaction and degradation pathways dependent on solvent choice.[1] Note the competition between productive amidination and destructive hydrolysis.

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this protocol to verify batch quality or test a new solvent system.[1]

-

Preparation: Weigh 10 mg of Ethyl Lactimidate HCl into a dry 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the test solvent (anhydrous).

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Stability Check: If soluble, let stand for 1 hour. If a precipitate forms (ammonium chloride) or gas evolves (ammonia), degradation is occurring.[1]

Protocol B: Handling for Synthesis (In Situ Use)

Standard workflow for reacting Ethyl Lactimidate HCl with amines (e.g., ethylenediamine for lofexidine synthesis).[1]

-

Drying: Ensure the salt is dried in a vacuum desiccator over P₂O₅ for at least 4 hours before use.

-

Solvent Choice: Select Anhydrous Ethanol or DMF .[1]

-

Why? Ethanol is the native solvent from Pinner synthesis; DMF offers higher solubility for subsequent nucleophilic attack.[1]

-

-

Dissolution: Dissolve the salt immediately prior to addition. Do not store the solution.

-

Base Neutralization: If the reaction requires a free base, add a tertiary amine (e.g., Triethylamine) after dissolving the imidate in the presence of the target amine.

-

Warning: Adding base to the imidate solution before the target amine is present will accelerate self-condensation and hydrolysis.[1]

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| White precipitate forms in DMF/DMSO | Moisture contamination leading to hydrolysis (NH₄Cl precipitates).[1] | Dry solvent over 3Å molecular sieves.[1] Ensure glassware is oven-dried.[1] |

| Low yield in coupling reaction | Solvent pH was too high (rapid hydrolysis) or too low (amine protonated).[1] | Maintain pH 8.0–9.0 during reaction. Use anhydrous buffers if possible.[1] |

| Oily residue instead of solid | Incomplete precipitation during isolation.[1] | Use colder Ether/Hexane for precipitation.[1] Scratch the glass to induce crystallization.[1] |

Decision Tree: Solvent Selection

Figure 2: Decision logic for solvent selection based on application.

References

-

Hunter, M. J., & Ludwig, M. L. (1962).[1] The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society.[1] Link[1]

-

Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner synthesis and imidate properties).

-

Hand, E. S., & Jencks, W. P. (1962).[1] Mechanism of the Reaction of Imidoesters with Amines. Journal of the American Chemical Society.[1] Link[1]

-

U.S. Patent 4,443,464 . (1984).[1] Process for the preparation of 2-(alpha-(2,6-dichlorophenoxy)-ethyl)-delta-2-imidazoline. (Describes synthesis of Lofexidine via Ethyl Lactimidate intermediate). Link

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (General reference for imidate crosslinking chemistry). Link

Sources

2-hydroxypropionitrile to ethyl lactimidate conversion mechanism

This guide details the conversion of 2-hydroxypropionitrile (lactonitrile) to ethyl lactimidate hydrochloride via the Pinner synthesis. This transformation is a critical intermediate step in the synthesis of alpha-2 adrenergic agonists like Lofexidine .

Executive Summary

The conversion of 2-hydroxypropionitrile to ethyl lactimidate is a classic Pinner reaction , utilizing anhydrous hydrogen chloride (HCl) and absolute ethanol. While conceptually straightforward, the presence of the

Success relies on kinetic control : maintaining low temperatures (

Mechanistic Deep Dive

The reaction proceeds through the acid-catalyzed addition of ethanol to the nitrile group. Unlike simple alkyl nitriles, the electron-withdrawing hydroxyl group at the

Reaction Pathway

-

Protonation: The nitrile nitrogen is protonated by anhydrous HCl, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: Ethanol acts as a nucleophile, attacking the activated nitrile carbon.

-

Stabilization: The resulting intermediate captures a proton to form the imidate ester hydrochloride salt.

Critical Side Reaction (Decomposition):

If the temperature rises, the equilibrium shifts toward the retro-cyanohydrin reaction:

Mechanism Diagram

Figure 1: Reaction mechanism and competing decomposition pathways for the Pinner synthesis of ethyl lactimidate.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Temperature | -5°C to 5°C | Prevents retro-cyanohydrin decomposition (HCN release) and dehydration to acrylonitrile. |

| Water Content | < 0.05% (KF) | Moisture causes hydrolysis of the imidate salt to ethyl lactate (ester) and ammonium chloride. |

| HCl Stoichiometry | > 1.1 Equivalents | Excess HCl is required to maintain the protonated active species and shift the equilibrium. Saturation is preferred. |

| Solvent System | Abs. Ethanol / Et₂O | Ethanol acts as reactant and solvent. Diethyl ether (Et₂O) is used as a co-solvent or antisolvent to precipitate the salt. |

| Reaction Time | 16 – 24 Hours | The electron-withdrawing OH group slows the nucleophilic attack; extended time at low temp is necessary for conversion. |

Experimental Protocol

Safety Warning: Lactonitrile is highly toxic and can release HCN. All operations must be performed in a functioning fume hood. Silver nitrate solution should be available to neutralize spills.

Materials

-

Precursor: 2-Hydroxypropionitrile (Lactonitrile), >98% purity.[1]

-

Reagent: Anhydrous Ethanol (dried over 3Å molecular sieves).

-

Gas: Anhydrous Hydrogen Chloride (HCl) gas cylinder OR Acetyl Chloride (for in-situ generation).

-

Solvent: Anhydrous Diethyl Ether (Et₂O).

Step-by-Step Procedure

Method A: HCl Gas Saturation (Standard Industrial Route)

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet tube (with a drying tube outlet). Flush with Nitrogen (

). -

Solvent Charge: Charge Anhydrous Ethanol (10 volumes relative to lactonitrile).

-

Acidification: Cool the ethanol to 0°C using an ice/salt bath. Slowly bubble anhydrous HCl gas into the ethanol until saturation is achieved (approx. 30-40% w/w).

-

Checkpoint: The temperature must not exceed 10°C during bubbling (exothermic).

-

-

Addition: Add Lactonitrile (1.0 eq) dropwise to the HCl/EtOH solution, maintaining the internal temperature between 0°C and 5°C .

-

Reaction: Stir the mixture at 0–5°C for 18–24 hours. The solution may turn slightly yellow.

-

Precipitation:

-

If the product precipitates spontaneously: Filter rapidly under

atmosphere. -

If solution remains clear: Slowly add anhydrous Diethyl Ether (cooled to 0°C) until turbidity persists. Store at -20°C overnight to crystallize.

-

-

Isolation: Filter the white crystalline solid (Ethyl Lactimidate Hydrochloride).

-

Washing: Wash the filter cake with cold anhydrous Et₂O.

-

Drying: Dry under vacuum at room temperature (do not heat).

Method B: In-Situ HCl Generation (Alternative for small scale) Instead of HCl gas, add Acetyl Chloride (1.2 eq) dropwise to absolute ethanol at 0°C. This generates anhydrous HCl and Ethyl Acetate (inert byproduct).

-

Note: This method introduces ethyl acetate, which may affect the solubility/precipitation of the product.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of ethyl lactimidate hydrochloride.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | High solubility of salt; insufficient HCl. | Add more cold Et₂O; cool to -20°C. Ensure ethanol was fully saturated with HCl. |

| Oily Product | Presence of water or impurities (oligomers). | Ensure strictly anhydrous reagents. Recrystallize from minimal EtOH/Et₂O. |

| Strong Almond Smell | DANGER: HCN release. | Decomposition occurred. Check temperature log. Neutralize scrubber immediately. |

| Yellow/Orange Color | Polymerization of acrylonitrile byproduct. | Temperature spike occurred during addition. Discard and restart with better cooling. |

References

-

World Intellectual Property Organization. (2021). Process for the synthesis of lofexidine. WO2021209617A1. Retrieved from

-

European Patent Office. (2011). Lofexidine enantiomers for use as a treatment for CNS disease. EP2334297A1. Retrieved from

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Roger, R., & Neilson, D. G. (1961).[2] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Retrieved from

Sources

Ethyl 2-hydroxypropanimidoate vs ethyl propanimidate structure

An In-depth Technical Guide to the Structural and Functional Divergence of Ethyl Propanimidate and Ethyl 2-Hydroxypropanimidoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ethyl propanimidate and its hydroxylated analogue, ethyl 2-hydroxypropanimidoate. We will explore the fundamental structural differences and their profound impact on physicochemical properties, synthesis, reactivity, and potential applications in medicinal chemistry and organic synthesis. As your senior application scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower your research and development endeavors.

Carboximidates, commonly known as imino ethers or imidates, are organic compounds characterized by the formula R-C(=NR')OR''.[1] They can be considered esters of imidic acids (R-C(=NR')OH) and are pivotal intermediates in organic synthesis.[1] Their unique electronic nature allows them to act as both electrophiles and nucleophiles, making them valuable precursors for a wide array of functional groups and heterocyclic systems, including amidines, esters, and orthoesters.[2][3] The synthesis and reactions of imidates are cornerstone transformations in the development of novel therapeutic agents and functional materials.[4]

Ethyl Propanimidate: The Unsubstituted Backbone

Ethyl propanimidate represents the fundamental structure in this comparison, serving as a baseline for understanding the effects of substitution.

Structure and Physicochemical Properties

Ethyl propanimidate features a propyl group attached to the carbon of the imino ether functionality. The nitrogen is unsubstituted, and the oxygen is part of an ethyl ether linkage.

Caption: Figure 1. Structure of Ethyl Propanimidate.

Table 1: Physicochemical Properties of Ethyl Propanimidate

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molecular Weight | 101.15 g/mol | [6] |

| IUPAC Name | ethyl propanimidate | [5] |

| CAS Number | 40546-35-8 (hydrochloride salt) | [5] |

Synthesis: The Pinner Reaction

The most common and reliable method for synthesizing imidates from nitriles and alcohols is the Pinner reaction.[1] This acid-catalyzed reaction proceeds through a nitrilium cation intermediate, which is then attacked by the alcohol.[7]

Expert Rationale: The Pinner reaction must be conducted under strictly anhydrous conditions. The intermediate, a Pinner salt (imidate hydrochloride), is highly susceptible to hydrolysis.[8] Any moisture present will lead to the formation of the corresponding ester (ethyl propanoate) as a significant byproduct, reducing the yield of the desired imidate.[2] Furthermore, temperature control is crucial; low temperatures (0-10 °C) are employed to prevent the thermodynamically favored rearrangement of the imidate salt into the corresponding N-alkyl amide.[2][9]

Experimental Protocol: Synthesis of Ethyl Propanimidate Hydrochloride

-

Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

-

Reagents: Add propanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution with gentle stirring. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction: Continue passing HCl gas until the solution is saturated. Seal the flask and allow it to stand at 4 °C for 12-24 hours. A crystalline precipitate of ethyl propanimidate hydrochloride (the Pinner salt) should form.

-

Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the Pinner salt under vacuum in a desiccator. The product should be stored under anhydrous conditions due to its hygroscopic nature.

Caption: Figure 2. Experimental workflow for the Pinner synthesis of ethyl propanimidate hydrochloride.

Reactivity and Spectroscopic Profile

Ethyl propanimidate is a versatile intermediate. Under acidic hydrolysis, it readily converts to ethyl propanoate and an ammonium salt.[7][10] In basic conditions, it can react with amines to furnish amidines, which are important scaffolds in medicinal chemistry.[2][11]

Table 2: Predicted Spectroscopic Data for Ethyl Propanimidate

| Technique | Expected Signature Features |

| IR (cm⁻¹) | ~3300 (N-H stretch, broad), ~1650 (C=N stretch, strong), ~1100 (C-O stretch) |

| ¹H NMR (ppm) | Signals for the two ethyl groups (triplets and quartets), a broad singlet for the N-H proton. |

| ¹³C NMR (ppm) | Signal for the imine carbon (~160-170 ppm), signals for the ethyl carbons. |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at 101.08, with fragmentation patterns corresponding to the loss of ethyl and ethoxy groups. |

Ethyl 2-Hydroxypropanimidoate: The Impact of an α-Hydroxy Group

The introduction of a hydroxyl group at the C2 (or alpha) position of the propanoate backbone dramatically alters the molecule's characteristics.

Structure and Physicochemical Properties

The key structural difference is the presence of an -OH group on the carbon adjacent to the imidoate functionality. This introduces a chiral center, polarity, and the capacity for hydrogen bonding.

Caption: Figure 3. Structure of Ethyl 2-Hydroxypropanimidoate.

Table 3: Predicted Physicochemical Properties of Ethyl 2-Hydroxypropanimidoate

| Property | Predicted Value | Rationale for Change |

| Molecular Formula | C₅H₁₁NO₂ | Addition of one oxygen atom |

| Molecular Weight | 117.15 g/mol | Increased due to the hydroxyl group |

| Polarity | Increased | The hydroxyl group is highly polar |

| Water Solubility | Increased | Ability to act as a hydrogen bond donor and acceptor |

| Boiling Point | Increased | Intermolecular hydrogen bonding raises boiling point |

Synthetic Considerations

Synthesizing ethyl 2-hydroxypropanimidoate via a Pinner-type reaction requires a different starting material: ethyl 2-hydroxypropanenitrile (lactonitrile ethyl ether is not a common starting material). A more plausible route involves starting from a precursor like ethyl lactate. However, the standard Pinner reaction conditions (strong acid) could cause dehydration or other side reactions involving the hydroxyl group.

Expert Rationale: A modified, milder approach would be necessary. Lewis acid-promoted Pinner reactions, which can proceed under less harsh conditions, could be a viable alternative.[7] For instance, using a Lewis acid like trimethylsilyl triflate could activate the nitrile for nucleophilic attack by ethanol without requiring gaseous HCl, potentially preserving the sensitive α-hydroxy group.[7]

Reactivity and Spectroscopic Profile

The α-hydroxy group is expected to significantly influence the molecule's reactivity. It can act as an internal nucleophile, potentially leading to cyclization reactions under certain conditions. It also provides a site for further functionalization, such as esterification or etherification, which is a key advantage in drug development for modifying a molecule's pharmacokinetic properties. The hydrolysis of this imidate could be subject to stereoelectronic effects influenced by the adjacent hydroxyl group.[12]

Table 4: Predicted Spectroscopic Data for Ethyl 2-Hydroxypropanimidoate

| Technique | Expected Signature Features | Comparison to Ethyl Propanimidate |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~1650 (C=N), ~1100 (C-O) | New, prominent O-H stretch. [13] |

| ¹H NMR (ppm) | Signals for the ethyl group, a methine proton (CH-OH), a broad singlet for the O-H proton, and a broad N-H singlet. | New signals for CH-OH and OH protons. |

| ¹³C NMR (ppm) | Signal for the imine carbon (~160-170 ppm), a new signal for the carbon bearing the hydroxyl group (~65-75 ppm). | New signal for the C-OH carbon. |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at 117.07. Fragmentation will be more complex, with characteristic losses of water (M-18), ethyl, and ethoxy groups. | Different molecular ion and additional fragmentation pathways. |

Comparative Analysis: Structure Dictates Function

The addition of a single hydroxyl group transforms ethyl propanimidate from a relatively simple, nonpolar intermediate into a polar, chiral, and bifunctional molecule.

Sources

- 1. Carboximidate - Wikipedia [en.wikipedia.org]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Ethyl propanecarboximidate hydrochloride | C5H12ClNO | CID 13000588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanamide, N-ethyl- [webbook.nist.gov]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Amidine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Lofexidine from ethyl lactimidate hydrochloride

Technical Application Note: Scalable Synthesis of Lofexidine via Ethyl Lactimidate Hydrochloride

Abstract

This application note details the step-by-step chemical synthesis of Lofexidine (2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole), a selective

Introduction & Retrosynthetic Analysis

The synthesis of Lofexidine from ethyl lactimidate hydrochloride represents a linear transformations strategy. The process is defined by three critical phases:

-

Heterocyclization: Conversion of the imidate to the 2-(1-hydroxyethyl)imidazoline ring.

-

Functional Group Activation: Chlorination of the secondary alcohol to create an electrophilic handle.

-

Nucleophilic Substitution (

): Displacement of the chloride by 2,6-dichlorophenoxide to install the aryl ether.

This route avoids the use of expensive 2-(2,6-dichlorophenoxy)propionic acid precursors and allows for late-stage coupling of the bulky dichlorophenyl group.

Reaction Pathway Diagram

Caption: Linear synthetic pathway from ethyl lactimidate hydrochloride to Lofexidine HCl.

Materials & Safety

Critical Reagents:

-

Starting Material: Ethyl lactimidate hydrochloride (CAS: 16636-34-9). Note: Highly hygroscopic; store in desiccator.

-

Cyclization Agent: Ethylenediamine (ReagentPlus®,

99%). -

Chlorinating Agent: Thionyl chloride (

). -

Solvents: Ethanol (anhydrous), Chloroform (or DCM), Toluene, Isopropyl Alcohol (IPA).

Safety Hazards:

-

Thionyl Chloride: Releases HCl and

gases. Must be used in a fume hood with a scrubber. -

Ethylenediamine: Corrosive and a sensitizer. Avoid skin contact.

-

2,6-Dichlorophenol: Toxic if swallowed or in contact with skin.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-(1-Hydroxyethyl)-2-imidazoline

Objective: Formation of the heterocyclic ring.

-

Preparation: Charge a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with Ethyl lactimidate hydrochloride (15.3 g, 100 mmol) and anhydrous Ethanol (100 mL).

-

Addition: Cool the suspension to 0–5 °C in an ice bath. Add Ethylenediamine (6.6 g, 110 mmol) dropwise over 20 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Heat the mixture to reflux (approx. 78 °C) and stir for 3–5 hours.

-

Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:9). Disappearance of the imidate spot indicates completion.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. The residue is a thick oil or semi-solid containing the product and ammonium chloride byproduct.

-

Extraction: Suspend the residue in DCM (100 mL) and wash with saturated

(50 mL) to remove salts. Dry the organic layer over-

Yield Target: 85–90%

-

Appearance: Pale yellow viscous oil.

-

Phase 2: Activation via Chlorination

Objective: Conversion of the alcohol to the alkyl chloride.

-

Setup: Dissolve the crude 2-(1-hydroxyethyl)-2-imidazoline (11.4 g, 100 mmol theoretical) in dry Chloroform (60 mL) in a clean, dry RBF.

-

Chlorination: Cool to 0 °C. Add Thionyl chloride (

, 14.3 g, 120 mmol) dropwise.-

Note: Gas evolution (HCl,

) will occur. Ensure proper venting.

-

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Isolation: Evaporate the solvent and excess thionyl chloride under vacuum. The residue is the hydrochloride salt of 2-(1-chloroethyl)-2-imidazoline .

-

Neutralization (Optional but recommended for next step): The residue can be used directly if the coupling conditions accommodate the acid, or neutralized with cold aqueous

and extracted into toluene for the next step.

Phase 3: Ether Coupling (Lofexidine Formation)

Objective: Displacement of the chloride by the phenoxide.

-

Phenoxide Formation: In a separate vessel, dissolve 2,6-Dichlorophenol (16.3 g, 100 mmol) in Toluene (150 mL). Add Sodium Methoxide (5.4 g, 100 mmol) or NaOH beads and stir at RT for 30 mins to generate the sodium phenoxide salt. Evaporate any methanol formed if NaOMe is used.

-

Coupling: Add the solution of 2-(1-chloroethyl)-2-imidazoline (prepared in Phase 2, free base form in Toluene) to the phenoxide suspension.

-

Reaction: Heat the mixture to reflux (110 °C) for 6–10 hours.

-

Workup: Cool to RT. Add water (100 mL) to dissolve inorganic salts. Separate the layers.

-

Wash: Wash the toluene layer with 5% NaOH (2 x 50 mL) to remove unreacted phenol, then with brine.

-

Concentration: Evaporate the toluene to obtain Lofexidine base as a solid/oil.

Phase 4: Salt Formation (Lofexidine HCl)

-

Dissolve the crude base in warm Isopropanol (IPA) .

-

Add concentrated HCl (1.05 eq) or HCl gas in IPA.

-

Cool slowly to 0–5 °C to induce crystallization.

-

Filter the white crystalline solid, wash with cold IPA/Ether, and dry under vacuum.

Data Summary & Quality Control

| Parameter | Specification | Notes |

| Intermediate 1 ID | 2-(1-hydroxyethyl)-2-imidazoline | |

| Final Product ID | Lofexidine HCl | Mass Spec: m/z 287 (M+H) |

| Purity (HPLC) | > 99.0% | Reverse phase C18, ACN/Water gradient |

| Melting Point | 225–227 °C | Matches literature for HCl salt |

| Overall Yield | 45–55% | Calculated from Ethyl Lactimidate |

Troubleshooting & Optimization

-

Issue: Low Yield in Phase 1.

-

Cause: Hydrolysis of ethyl lactimidate back to ethyl lactate/amide due to moisture.

-

Solution: Ensure ethanol is strictly anhydrous. Perform the reaction under

.

-

-

Issue: Incomplete Coupling (Phase 3).

-

Cause: Steric hindrance of the 2,6-dichlorophenol.

-

Solution: Use a polar aprotic co-solvent like DMF (10% v/v) to increase the nucleophilicity of the phenoxide. Increase reaction time to 12h.

-

-

Issue: Dimerization.

-

Cause: Self-reaction of the chloro-imidazoline.

-

Solution: Maintain the phenoxide in slight excess (1.1 eq) and add the chloro-imidazoline slowly to the hot phenoxide solution.

-

References

-

Vertex Pharmaceuticals. (2021). Process for the synthesis of lofexidine.[1][2][4][6][9][10] WO2021209617A1.[4] Link

-

Nattermann A & Cie. (1983).[2][4] (-)-2-[1-(2,6-Dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene and its use in pharmaceutical preparations.[2][5] DE3149009.[2] Link

-

Vartak, A. P., & Crooks, P. A. (2009).[2] A Scalable, Enantioselective Synthesis of the

-Adrenergic Agonist, Lofexidine.[2] Organic Process Research & Development, 13(3), 415-419.[2] Link -

Biedermann, J., et al. (1986).[3] Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities.[3] Journal of Medicinal Chemistry, 29(7), 1183-1188.[3] Link

Sources

- 1. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]

- 3. Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20230123335A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 5. EP2334297A1 - Lofexidine enantiomers for use as a treatment for cns disease and pathologies and its chiral synthesis - Google Patents [patents.google.com]

- 6. Process for the synthesis of lofexidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 8. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

Application Note: High-Fidelity Synthesis of 2-(1-Hydroxyethyl)-2-imidazoline

Topic: Preparation of 2-(1-hydroxyethyl)-2-imidazoline using ethyl lactimidate Content Type: Application Note & Protocol

Abstract & Scope

This technical guide details the synthesis of 2-(1-hydroxyethyl)-2-imidazoline (CAS: 36062-19-8) via the condensation of ethyl lactimidate hydrochloride with ethylenediamine. This heterocyclic moiety serves as a critical intermediate in the development of pharmaceutical agents (e.g., adrenergic receptor agonists), corrosion inhibitors, and chiral ligands for asymmetric catalysis (MOFs).

The protocol utilizes a modified Pinner synthesis pathway. Unlike generic procedures, this guide addresses the specific kinetic challenges posed by the

Scientific Foundation & Mechanism

Reaction Chemistry

The formation of the imidazoline ring proceeds through a nucleophilic substitution-elimination sequence. The ethyl lactimidate hydrochloride acts as an activated electrophile.

-

Nucleophilic Attack: The primary amine of ethylenediamine attacks the imidate carbon, displacing ethanol.

-

Amidine Formation: An open-chain amidine intermediate is transiently formed.

-

Cyclization: The second amine group performs an intramolecular attack on the amidine carbon.

-

Elimination: Ammonia (captured as ammonium chloride) is eliminated, driving the equilibrium toward the thermodynamically stable 5-membered imidazoline ring.

Critical Process Parameters (CPPs)

-

Anhydrous Environment: Imidate salts are highly hygroscopic and prone to hydrolysis, reverting to the ester (ethyl lactate) and ammonium chloride in the presence of water.

-

Temperature Control: The reaction is exothermic. Controlled addition at 0°C is required to prevent polymerization or dehydration of the sensitive

-hydroxy group. -

Stoichiometry: A slight excess of ethylenediamine (1.05 – 1.10 eq) ensures complete consumption of the valuable imidate precursor.

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway for the conversion of ethyl lactimidate to 2-(1-hydroxyethyl)-2-imidazoline.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Purity | Role | Hazards |

| Ethyl Lactimidate HCl | 153.61 | >98% | Precursor | Hygroscopic, Irritant |

| Ethylenediamine | 60.10 | >99.5% | Reagent | Corrosive, Sensitizer, Flammable |

| Ethanol (Absolute) | 46.07 | Anhydrous | Solvent | Flammable |

| Dichloromethane (DCM) | 84.93 | HPLC Grade | Extraction | Volatile, Carcinogen susp. |

| Sodium Ethoxide | 68.05 | 21% in EtOH | Base (Optional) | Corrosive, Flammable |

Equipment Setup

-

Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried).

-

Atmosphere Control: Nitrogen (

) or Argon inlet with oil bubbler. -

Temperature Control: Ice/Water bath (0°C) and Oil bath (for reflux).

-

Addition: Pressure-equalizing addition funnel.

-

Stirring: Magnetic stir bar (PTFE coated).

Step-by-Step Procedure

Phase 1: Reactant Preparation & Addition

-

System Inertion: Assemble the glassware and flush with dry nitrogen for 15 minutes to remove ambient moisture.

-

Solvent Charge: Charge the flask with Ethyl Lactimidate Hydrochloride (15.4 g, 100 mmol) . Add 50 mL of anhydrous ethanol . Stir to suspend the salt.

-

Note: The salt may not fully dissolve immediately; a suspension is normal.

-

-

Cooling: Lower the flask into an ice bath and cool to 0–5°C.

-

Amine Addition: Charge the addition funnel with Ethylenediamine (6.6 g, 7.4 mL, 110 mmol) diluted in 10 mL anhydrous ethanol .

-

Controlled Addition: Dropwise add the ethylenediamine solution to the stirred suspension over 30 minutes.

-

Observation: The reaction is exothermic. Maintain internal temperature <10°C. The suspension may clear initially as the free base imidate forms, followed by precipitation of ammonium chloride later.

-

Phase 2: Cyclization (Thermodynamic Drive)

-

Warm Up: Remove the ice bath and allow the mixture to reach room temperature (20–25°C) over 30 minutes.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM/NH3). The starting imidate spot should disappear.

-

-

Ammonia Evolution: You may detect the smell of ammonia (or see pH paper turn blue at the outlet) as the ring closes.

Phase 3: Workup & Isolation

-

Filtration: Cool the reaction mixture to 0°C. A white precipitate of Ammonium Chloride (

) will be abundant. Filter the solid through a sintered glass funnel (or Celite pad) and wash the cake with 10 mL cold ethanol.-

Why? Removing the bulk salt simplifies the liquid extraction.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to remove ethanol. A viscous yellow oil or semi-solid residue remains.

-

Purification (Extraction Method):

-

Dissolve the residue in 30 mL Dichloromethane (DCM) .

-

Optional: If the product is trapped as a hydrochloride salt, add 10 mL of 2M NaOH to liberate the free base.

-

Separate the organic layer. Extract the aqueous layer 2x with 15 mL DCM.

-

Dry combined organics over anhydrous Sodium Sulfate (

) .

-

-

Final Isolation: Filter off the drying agent and evaporate the solvent under high vacuum to yield the crude product.

Phase 4: Characterization

-

Appearance: Viscous, hygroscopic oil or low-melting solid (often crystallizes upon standing in freezer).

-

Yield: Typical yields range from 75% to 85%.

-

Storage: Store under inert gas at -20°C. The hydroxyethyl group makes the compound prone to oxidation or dehydration over long periods.

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol was successful, verify the following spectral signatures:

| Technique | Expected Signature | Interpretation |

| FT-IR | Broad peak ~3200-3400 cm⁻¹ | O-H stretch (hydroxyethyl) and N-H (if tautomer exists) |

| FT-IR | Strong peak ~1600-1620 cm⁻¹ | C=N stretch (Imidazoline ring) |

| ¹H NMR | Ring protons (-CH₂-CH₂-) | |

| ¹H NMR | CH of the hydroxyethyl group | |

| ¹H NMR | Methyl group of the hydroxyethyl chain |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Imidate | Ensure ethanol is strictly anhydrous. Dry glassware thoroughly. |

| Product is Sticky/Gum | Residual Solvent/Salts | Triturate with diethyl ether to induce crystallization or remove impurities. |

| Starting Material Remains | Incomplete Cyclization | Increase reflux time or add a catalytic amount of acetic acid (though usually not necessary with HCl salt). |

| Dark Coloration | Oxidation | Perform reaction and workup under strict Nitrogen atmosphere. |

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Imidazoline Synthesis Protocols

-

Ethylenediamine Reactivity

-

Ethylenediamine - PubChem Compound Summary. National Center for Biotechnology Information. Link

-

-

Imidate Chemistry

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link (The authoritative review on the reaction of imidates with amines).

-

-

Specific Derivative Context (Hydroxyethyl-imidazoline)

Sources

Synthesis of N-Substituted Lactamidines via Reaction of Ethyl Lactimidate with Primary Amines: A Detailed Guide to Reaction Conditions and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The amidine functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticoagulants, enzyme inhibitors, and receptor agonists.[1][2] The synthesis of N-substituted amidines from the reaction of imidate esters, such as ethyl lactimidate, with primary amines is a robust and fundamental transformation in organic synthesis. This application note provides a comprehensive technical guide for researchers, detailing the underlying mechanism, critical reaction parameters, step-by-step protocols, and troubleshooting for the successful synthesis of N-substituted lactamidines. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize this reaction for their specific drug discovery and development needs.

Introduction and Scientific Background

Amidines are nitrogenous compounds characterized by the −C(=N)N< functional group. Their basicity and ability to participate in hydrogen bonding make them valuable pharmacophores for interacting with biological targets.[1] One of the most reliable and direct methods for synthesizing N-substituted amidines is the nucleophilic substitution reaction between an imidate ester and a primary amine.[3] This reaction, a variation of the classic Pinner reaction, offers a high-yielding and often straightforward pathway to the desired products under relatively mild conditions.[4]

This guide focuses specifically on the reaction of ethyl lactimidate with various primary amines. Understanding and controlling the reaction conditions are paramount to achieving high yields, minimizing side products, and ensuring the successful synthesis of diverse lactamidine derivatives for screening and development pipelines.

Reaction Mechanism: An Addition-Elimination Pathway

The formation of an amidine from an imidate and a primary amine proceeds through a well-established nucleophilic addition-elimination mechanism. The causality behind the reaction's success lies in the electrophilicity of the imidate carbon and the nucleophilicity of the primary amine.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbon of the ethyl lactimidate. This forms a transient, zwitterionic tetrahedral intermediate.[5]

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, neutralizing the charges within the tetrahedral intermediate.

-

Elimination of Leaving Group: The carbon-oxygen double bond of the original carbonyl is not reformed. Instead, the lone pair on the oxygen of the ethoxy group assists in the elimination of ethanol, a stable leaving group. The nitrogen lone pair from the attacking amine helps to push out the ethoxy group.

-

Deprotonation: The resulting protonated amidine (an amidinium ion) is deprotonated, often by a second molecule of the primary amine acting as a base, to yield the final, neutral N-substituted lactamidine product and an ammonium salt.[5][6]

Caption: Figure 1: Nucleophilic addition-elimination mechanism.

Critical Reaction Parameters: A Scientist's Perspective

Optimizing any chemical reaction requires a deep understanding of the variables at play. The following section details the critical parameters for the synthesis of lactamidines and the scientific reasoning behind their manipulation.

Stoichiometry: The Role of Excess Amine

It is standard practice to use a stoichiometric excess of the primary amine (typically 1.5 to 3 equivalents). This serves two primary functions. First, according to Le Châtelier's principle, increasing the concentration of a reactant drives the equilibrium towards the products, maximizing the conversion of the ethyl lactimidate. Second, the primary amine acts as an in-situ base to neutralize the protonated intermediate, avoiding the need for an external base which could complicate the reaction mixture.[6][7] For very valuable or expensive primary amines, an inert, non-nucleophilic base like triethylamine or pyridine can be used as an alternative.[6]

Solvent Selection: Creating the Ideal Environment

The choice of solvent is critical for ensuring that both reactants are fully dissolved and can interact effectively.

-

Aprotic Solvents: Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred. They are effective at solubilizing the reactants without competing in the reaction, as they lack acidic protons.

-

Protic Solvents: While alcohols like ethanol could be used, they are generally avoided. Since ethanol is the leaving group, its use as a solvent can create an equilibrium that may not favor product formation. Furthermore, it can act as a competing nucleophile.

-

Solvent-Free Conditions: For some liquid amines, the reaction can be run "neat" (without solvent), which can accelerate the reaction rate due to high reactant concentration.[8] This is also a "green chemistry" approach, reducing solvent waste.

Temperature Control: Balancing Rate and Selectivity

The reaction is typically exothermic. Most reactions between ethyl lactimidate and unhindered primary aliphatic amines proceed smoothly at room temperature (20-25°C).

-

Room Temperature: Ideal for reactive amines to prevent potential side reactions.

-

Heating (Reflux): For less nucleophilic amines, such as anilines, or sterically hindered amines, moderate heating (e.g., 40-80°C) is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[3][8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial when heating to prevent degradation.

Experimental Protocols and Workflow

This section provides a detailed, step-by-step protocol for a general reaction. Researchers should adapt this based on the specific properties of their primary amine.

General Protocol for the Synthesis of N-benzyl-lactamidine

This protocol describes the reaction between ethyl lactimidate and benzylamine, a representative primary amine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| Ethyl lactimidate | ≥97% | Sigma-Aldrich | Store under inert gas. |

| Benzylamine | ≥99% | Acros Organics | Corrosive, handle with care. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use in a fume hood. |

| Saturated NaCl (brine) | ACS Grade | VWR | For aqueous work-up. |

| Anhydrous MgSO₄ | ACS Grade | VWR | For drying organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Protocol Steps:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl lactimidate (1.0 eq).

-

Solvent Addition: Dissolve the ethyl lactimidate in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Amine Addition: While stirring at room temperature, add benzylamine (2.0 eq) dropwise to the solution over 5 minutes. Note: The reaction may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the ethyl lactimidate by TLC (e.g., using a 10% Methanol in DCM eluent system). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.

-

Redissolve the residue in a larger volume of DCM or ethyl acetate.

-

Wash the organic layer with saturated aqueous NaCl (brine) to remove the ammonium salt by-product.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure N-benzyl-lactamidine.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Figure 2: A typical workflow for amidine synthesis.

Data Summary and Troubleshooting

The reactivity of the primary amine significantly influences the optimal reaction conditions. The following table provides general guidance for different classes of amines.

Table 1: Recommended Conditions Based on Amine Structure

| Amine Class | Example | Relative Nucleophilicity | Recommended Temperature | Typical Reaction Time | Notes |

|---|---|---|---|---|---|

| Primary, Aliphatic | Hexylamine | High | 20-25 °C (RT) | 1-4 hours | Reaction is often fast and high-yielding. |

| Primary, Benzylic | Benzylamine | High | 20-25 °C (RT) | 2-6 hours | Similar to aliphatic amines. |

| Primary, Aromatic (Aniline) | Aniline | Moderate-Low | 40-60 °C | 8-24 hours | Electron-withdrawing groups on the ring decrease reactivity further.[1] |

| Sterically Hindered | tert-Butylamine | Low | 60-80 °C (Reflux) | 12-48 hours | Reaction may be slow and require extended heating.[9] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Conversion | 1. Inactive amine (low nucleophilicity).2. Insufficient temperature.3. Hydrolysis of ethyl lactimidate due to moisture. | 1. Increase reaction temperature.2. Consider using a catalyst (e.g., a mild Lewis acid), though this changes the protocol significantly.[3]3. Ensure all glassware is dry and use anhydrous solvent. |

| Multiple Products/Spots on TLC | 1. Degradation of starting material or product due to excessive heat.2. Side reactions.3. Polyalkylation if the amine has multiple reactive sites. | 1. Reduce reaction temperature and extend reaction time.2. Ensure an inert atmosphere (N₂ or Ar) if reactants are air-sensitive.3. Use appropriate protecting groups for other nucleophilic sites. |

| Difficulty in Purification | 1. Amidinium salt by-product is co-eluting.2. Product is very polar. | 1. Perform an aqueous wash (brine) before chromatography.2. Use a more polar eluent system for chromatography, such as DCM/MeOH with a small amount of NH₄OH to keep the amidine deprotonated. |

Safety and Handling

-

Ethyl Lactate/Lactimidate: Ethyl lactate is generally considered a green and safe solvent.[10][11] However, imidates can be reactive. Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames as vapors may form explosive mixtures with air.[12]

-

Primary Amines: Many primary amines are corrosive, toxic, and have strong odors. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]

-

Solvents: Anhydrous solvents like DCM are volatile and should be handled with care in a fume hood.

Conclusion

The reaction of ethyl lactimidate with primary amines is a powerful and versatile method for synthesizing N-substituted lactamidines, which are valuable scaffolds in drug discovery. Success hinges on the careful control of key reaction parameters, including stoichiometry, solvent, and temperature, which must be adapted based on the nucleophilicity and steric profile of the amine substrate. By following the detailed protocols and leveraging the troubleshooting guide provided in this application note, researchers can confidently and efficiently synthesize a diverse range of amidine derivatives to advance their research and development objectives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

-

MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

- Wang, J., Xu, F., & Shen, Q. (2008). A one-step synthesis of monosubstituted N-arylamidinates via addition of amines to nitriles catalyzed by ytterbium amides. Organic Letters, 10(3), 445-448. (Referred via Scribd document).

- Mooney, P. R., et al. (2023). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. Royal Society of Chemistry Publishing.

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-(S)-lactate. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

-

Godavari Biorefineries Ltd. (2025, August 25). High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Ethyl Lactate Reactive Distillation Process. Retrieved from [Link]

- Jasperse, J. (n.d.). Reactions of Amines. Retrieved from a personal or institutional chemistry course notes collection.

-

Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl lactate by catalytic distillation. Retrieved from [Link]

- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). An academic paper, specific source URL not provided in search results.

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Physical stability of ethyl diatrizoate nanocrystalline suspension in steam sterilization. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Evaluation of Operational Parameters for Ethyl Lactate Production Using Reactive Distillation Process. Retrieved from [Link]

-

ChemRxiv. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

-

Paul, S., et al. (2015, December 2). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Amidine synthesis by imidoylation [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. asianpubs.org [asianpubs.org]

- 10. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 11. researchgate.net [researchgate.net]

- 12. carlroth.com:443 [carlroth.com:443]

Application Notes & Protocols: Strategic Synthesis of Amidines via Imidate Intermediates

Abstract

The amidine functional group is a cornerstone in medicinal chemistry, recognized for its significant role in defining the biological activity of numerous therapeutic agents.[1][2][3] Its ability to act as a strong base and participate in hydrogen bonding makes it a critical pharmacophore in drug design.[1] This guide provides an in-depth exploration of a robust and classical method for amidine synthesis: the Pinner reaction. We will dissect the synthesis, focusing on the pivotal role of the imidate intermediate, such as ethyl 2-hydroxypropanimidoate, and its subsequent conversion to the target amidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and practical troubleshooting advice to empower the efficient synthesis of these valuable molecules.

The Strategic Importance of Amidines in Modern Drug Discovery

Amidines, characterized by the –C(=NH)NH2 functional group, are prevalent structural motifs in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, antifungal, and antiprotozoal activities.[2][4] Their prominence stems from their unique physicochemical properties. As one of the strongest organic bases, the amidine moiety is typically protonated at physiological pH, enabling it to form strong ionic interactions with biological targets like enzymes and receptors. This feature is leveraged in drugs where amidines serve as key binding elements to DNA, RNA, or enzyme active sites.[3][5]

The Pinner reaction, first reported by Adolf Pinner in 1877, remains a highly reliable and versatile method for the synthesis of amidines.[1][6][7] The reaction proceeds in two distinct stages: first, the acid-catalyzed addition of an alcohol to a nitrile to form a stable imidate salt (commonly known as a Pinner salt), and second, the subsequent reaction of this imidate with ammonia or an amine to yield the desired amidine.[7][8] The user's specified starting material, ethyl 2-hydroxypropanimidoate, is an example of such an imidate, making this guide directly applicable to its conversion into a diverse range of amidine-containing compounds.

Reaction Mechanism: From Nitrile to Amidine

The Pinner reaction is a cornerstone of organic synthesis for its efficiency in converting nitriles into valuable amidine derivatives.[1][9] The mechanism is a logical two-step sequence involving the activation of the nitrile followed by nucleophilic substitution.

Step 1: Protonation and Nucleophilic Attack to Form the Imidate (Pinner Salt) The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[9] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. The alcohol (e.g., ethanol) then acts as the nucleophile, attacking the activated carbon to form a protonated imidate intermediate.[9] This intermediate is then deprotonated to yield the stable imidate hydrochloride salt, or Pinner salt.[10]

Step 2: Aminolysis of the Imidate to Form the Amidine The isolated Pinner salt is a highly reactive intermediate.[6] The C=N double bond is readily attacked by nitrogen nucleophiles such as ammonia or primary/secondary amines. This nucleophilic addition, followed by the elimination of an alcohol molecule (the original alcohol from the imidate), results in the formation of the final amidine product, typically as its hydrochloride salt.

Caption: Figure 1. Mechanism of the Pinner Reaction for Amidine Synthesis.

Experimental Protocols & Workflow

Scientific integrity in synthesis requires meticulous attention to reaction conditions. The protocols below are designed to be self-validating by emphasizing critical control points.

Reagents and Conditions Summary

| Reagent/Parameter | Role/Specification | Causality & Key Considerations |

| Nitrile | Starting Material | Can be aliphatic or aromatic. Electron-withdrawing groups may accelerate the reaction. |

| Anhydrous Alcohol | Nucleophile & Solvent | Must be strictly anhydrous to prevent hydrolysis of the imidate intermediate to an ester.[9] |

| Hydrogen Chloride (gas) | Acid Catalyst | Protonates the nitrile, activating it for nucleophilic attack. Must be anhydrous. |

| Anhydrous Solvent | Reaction Medium | Dioxane, benzene, or chloroform are common choices. Must not react with HCl.[6] |

| Amine/Ammonia | Nitrogen Nucleophile | Reacts with the Pinner salt to form the amidine. Can be ammonia, primary, or secondary amines. |

| Temperature | Control Parameter | Low temperatures (0-15 °C) are crucial during Pinner salt formation to prevent thermal rearrangement to N-substituted amides.[6][9] |

Protocol 1: Synthesis of an Imidate Hydrochloride (Pinner Salt)

This protocol outlines the synthesis of an ethyl imidate hydrochloride from a generic nitrile.

Materials:

-

Nitrile (1.0 eq)

-

Anhydrous Ethanol (2.0 eq)

-

Anhydrous Diethyl Ether or Dioxane

-

Hydrogen Chloride (gas)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl2). Operate within a fume hood.

-

Reagent Addition: Charge the flask with the nitrile and anhydrous diethyl ether. Cool the mixture to 0 °C using an ice bath.

-

Alcohol Addition: Slowly add anhydrous ethanol to the stirred solution.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution at a moderate rate while maintaining the temperature at 0 °C. The reaction is exothermic; monitor the temperature closely.

-

Precipitation: Continue bubbling HCl until the solution is saturated. The Pinner salt will typically precipitate out of the solution as a white solid.

-

Reaction Completion: Seal the flask and allow it to stir at a controlled temperature (e.g., 0-15 °C) for 12-24 hours.[9] Reaction progress can be monitored by techniques like IR spectroscopy (disappearance of the nitrile C≡N stretch).

-

Isolation: Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the isolated Pinner salt under vacuum in a desiccator. The product should be stored under anhydrous conditions as it is hygroscopic.

Protocol 2: Synthesis of Amidine from Imidate Hydrochloride

This protocol describes the conversion of the previously synthesized Pinner salt into the final amidine hydrochloride.

Materials:

-

Imidate Hydrochloride (Pinner Salt) (1.0 eq)

-

Amine or Ammonia solution (e.g., ammonia in ethanol) (2.0-3.0 eq)

-

Anhydrous Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the Pinner salt in anhydrous ethanol.

-

Amine Addition: Cool the suspension to 0 °C and slowly add the solution of the amine or ammonia with stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude amidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]